4-O-Benzyl-L-rhamnal
Overview
Description
4-O-Benzyl-L-rhamnal is a chemical compound with the molecular formula C13H16O3 and a molecular weight of 220.26 g/mol . It is a white solid widely used in organic synthesis, particularly as a building block in the synthesis of various natural products and pharmaceutical compounds . The compound features a unique benzyl group attached to the fourth position of L-rhamnal, which contributes to its distinct chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-O-Benzyl-L-rhamnal can be synthesized through several synthetic routes. One common method involves the benzylation of L-rhamnal. The reaction typically employs benzyl chloride as the benzylating agent and a base such as sodium hydride or potassium carbonate to facilitate the reaction . The reaction is usually carried out in an organic solvent like tetrahydrofuran or dimethylformamide under controlled temperature conditions .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity . The compound is then purified through techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
4-O-Benzyl-L-rhamnal undergoes various chemical reactions, including:
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents in acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of suitable catalysts.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-O-Benzyl-L-rhamnal finds extensive applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry . Some notable applications include:
Mechanism of Action
The mechanism of action of 4-O-Benzyl-L-rhamnal involves its interaction with specific molecular targets and pathways . The compound can modulate enzyme activity, influence signal transduction pathways, and affect cellular processes . For example, it may inhibit certain enzymes involved in carbohydrate metabolism, leading to altered cellular functions . The benzyl group plays a crucial role in enhancing the compound’s binding affinity and specificity towards its molecular targets .
Comparison with Similar Compounds
4-O-Benzyl-L-rhamnal can be compared with other similar compounds, such as:
4-O-Benzyl-D-glucal: Similar structure but differs in the stereochemistry of the sugar moiety.
4-O-Benzyl-L-fucal: Similar structure but differs in the sugar moiety.
4-O-Benzyl-L-arabinal: Similar structure but differs in the sugar moiety.
The uniqueness of this compound lies in its specific stereochemistry and the presence of the benzyl group, which imparts distinct chemical and biological properties .
Biological Activity
4-O-Benzyl-L-rhamnal is a derivative of L-rhamnal, a naturally occurring sugar, known for its potential biological activities, including anticancer, antimicrobial, and antiviral properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.
Synthesis of this compound
The synthesis of this compound typically involves the protection of the hydroxyl groups of L-rhamnal followed by benzylation. This compound serves as an important intermediate for various glycosidic derivatives that exhibit significant biological activities. Recent studies have demonstrated effective methods for synthesizing this compound, including regioselective transformations that yield high purity and stability .
Anticancer Activity
Research has shown that derivatives of this compound exhibit notable anticancer properties. For instance, in a study assessing the cytotoxic effects of several glycosides on cancer cell lines (HCT-116 and HeLa), it was found that compounds derived from L-rhamnal significantly inhibited cell proliferation. The mechanism was linked to cell cycle arrest and apoptosis induction in sensitive cancer cell lines .
Table 1: Cytotoxicity of this compound Derivatives
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | HCT-116 | 12.5 ± 2.1 |
HeLa | 15.8 ± 3.0 | |
Paclitaxel | HCT-116 | 3.5 ± 1.1 |
HeLa | 18.4 ± 3.6 |
The data indicate that this compound has a comparable potency to established chemotherapeutics like Paclitaxel in certain cancer types, particularly colorectal and cervical cancers .
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been explored, with promising results against various bacterial strains including Acinetobacter baumannii and fungal pathogens like Candida albicans. In vitro tests revealed that this compound exhibits significant antibacterial activity, with inhibition rates exceeding 80% against selected strains .
Table 2: Antimicrobial Activity of this compound
Microorganism | Inhibition (%) |
---|---|
Acinetobacter baumannii | >80 |
Candida albicans | >70 |
Cryptococcus neoformans | >60 |
These findings suggest that derivatives of L-rhamnal could serve as potential leads in the development of new antimicrobial agents .
Antiviral Activity
While the antiviral activity of this compound has not been extensively documented, preliminary studies indicate potential effectiveness against certain viral strains. The structural characteristics of this compound may facilitate interactions with viral components, although further research is necessary to elucidate specific mechanisms .
Case Studies
- Cytotoxicity Assessment : A study conducted on the effects of various glycosides derived from L-rhamnal demonstrated that treatment with these compounds resulted in a significant increase in apoptotic cells in treated cultures compared to controls. The most notable effects were observed at concentrations corresponding to half the IC50 values determined in MTT assays.
- Antimicrobial Testing : Another study evaluated the antimicrobial properties of several derivatives, including this compound, against clinical isolates of pathogens. The results indicated that these compounds could inhibit growth effectively, suggesting their utility in treating infections caused by resistant strains.
Properties
IUPAC Name |
(2S,3R,4S)-2-methyl-3-phenylmethoxy-3,4-dihydro-2H-pyran-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-10-13(12(14)7-8-15-10)16-9-11-5-3-2-4-6-11/h2-8,10,12-14H,9H2,1H3/t10-,12-,13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPIBWTYMFFSTBY-DRZSPHRISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C=CO1)O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H](C=CO1)O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70370469 | |
Record name | 4-O-Benzyl-L-rhamnal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70370469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117249-16-8 | |
Record name | 4-O-Benzyl-L-rhamnal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70370469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the cyclopentadienylruthenium catalyst impact the epimerization of 4-O-benzyl-L-rhamnal?
A1: The cyclopentadienylruthenium catalyst (1) facilitates the epimerization of this compound by promoting the interconversion between the molecule and its D-allal epimer. [] This epimerization is less rapid compared to 4,6-O-benzylidene-D-glucal, requiring four days to reach equilibrium at room temperature. [] The catalyst likely interacts with the allylic alcohol group of the rhamnal derivative, enabling a reversible isomerization process.
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